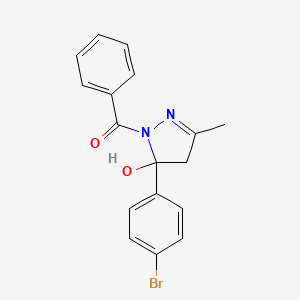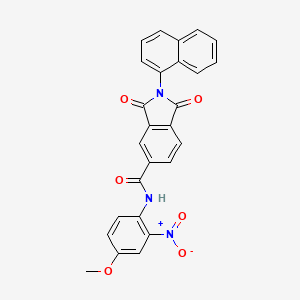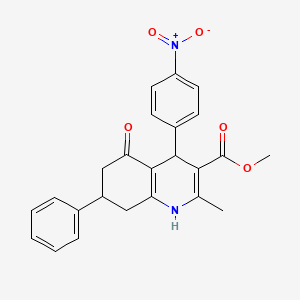
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into energy.
Mécanisme D'action
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of GAPDH by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in glycolysis and a reduction in energy production.
Biochemical and Physiological Effects:
The inhibition of GAPDH by N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. These include a decrease in ATP production, an increase in oxidative stress, and a reduction in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency and specificity for GAPDH. This allows researchers to study the effects of GAPDH inhibition in a controlled and precise manner. However, the toxicity of N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and the complexity of its synthesis method can be limiting factors for some experiments.
Orientations Futures
There are several potential future directions for research on N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of research is the development of new compounds that are more potent and less toxic than N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of GAPDH inhibition by N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Méthodes De Synthèse
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful handling due to the toxicity of some of the reagents used.
Applications De Recherche Scientifique
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a tool to study the role of GAPDH in various biological processes. It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-12-11-18-17(21)13-19(14-7-9-15(10-8-14)20(22)23)27(24,25)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRQVVMDAMOTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)
![N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5050414.png)



![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5050471.png)